REACTION_CXSMILES
|
[Na].C[C:3]([CH3:13])([CH2:6][CH2:7][C:8]([CH3:12])([CH3:11])[C:9]#[N:10])[C:4]#N.O1CCCC1.[Cl-].[NH4+]>C(O)C>[CH3:13][C:3]1([CH3:4])[CH2:6][CH2:7][C:8]([CH3:11])([CH3:12])[CH:9]1[NH2:10] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
0.61 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(CCC(C#N)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
2,2,5,5-tetramethylcyclopentylimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A flask was charged with 35 g
|
Type
|
CUSTOM
|
Details
|
The oil was removed
|
Type
|
WASH
|
Details
|
by washing with ethyl ether and decantation
|
Type
|
ADDITION
|
Details
|
The sodium was then mixed with 400 ml
|
Type
|
ADDITION
|
Details
|
of ether and a mixture of 32.8 g
|
Type
|
WASH
|
Details
|
the organic layer washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford 25.1 g
|
Type
|
ADDITION
|
Details
|
containing 23.3 g
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
|
WASH
|
Details
|
the aqueous phase washed with ether
|
Type
|
ADDITION
|
Details
|
then made strongly basic by addition of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 6.6 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |